molecular formula C63H93N15O20S B14751868 Glucagon (19-29), human acetate

Glucagon (19-29), human acetate

Cat. No.: B14751868
M. Wt: 1412.6 g/mol
InChI Key: MXGVJLSIUYCTCF-HOZXXMOVSA-N
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Description

Glucagon (19-29), human acetate, is a COOH-terminal fragment processed from the hormone glucagon. This peptide fragment is known for its potent and efficient inhibition of insulin secretion. It plays a significant role in regulating glucose metabolism and has been studied extensively for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glucagon (19-29), human acetate, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Glucagon (19-29), human acetate, primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)

    Deprotection Reagents: Piperidine (for Fmoc removal)

    Cleavage Reagents: TFA (Trifluoroacetic acid) for cleaving the peptide from the resin.

Major Products: The primary product of these reactions is the this compound peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification.

Scientific Research Applications

Glucagon (19-29), human acetate, has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Investigated for its role in regulating insulin secretion and glucose metabolism.

    Medicine: Explored as a potential therapeutic agent for conditions like diabetes due to its ability to inhibit insulin secretion.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Glucagon (19-29), human acetate, exerts its effects by binding to specific receptors on pancreatic beta cells, leading to the inhibition of insulin secretion. This action is mediated through a G-protein coupled receptor (GPCR) pathway, which involves the activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels, and subsequently activating protein kinase A (PKA). This cascade ultimately results in the inhibition of insulin release .

Comparison with Similar Compounds

    Glucagon: The full-length hormone from which Glucagon (19-29) is derived.

    Glucagon-like peptide-1 (GLP-1): Another peptide derived from the same precursor, proglucagon, with different physiological effects.

    Dasiglucagon: A synthetic analog of glucagon used for treating severe hypoglycemia.

Uniqueness: Glucagon (19-29), human acetate, is unique due to its specific inhibitory effect on insulin secretion, which is not observed with the full-length glucagon or GLP-1. This makes it a valuable tool for studying insulin regulation and potential therapeutic applications in diabetes management .

Properties

Molecular Formula

C63H93N15O20S

Molecular Weight

1412.6 g/mol

IUPAC Name

acetic acid;(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C61H89N15O18S.C2H4O2/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62;1-2(3)4/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94);1H3,(H,3,4)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-;/m0./s1

InChI Key

MXGVJLSIUYCTCF-HOZXXMOVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N.CC(=O)O

Origin of Product

United States

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